molecular formula C21H21N3O B263169 (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone

Cat. No. B263169
M. Wt: 331.4 g/mol
InChI Key: NIAGVZFOYFGESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone is not fully understood. However, it is believed to act as a partial agonist or antagonist for certain GPCRs. This means that it can either activate or block the activity of these receptors, depending on the specific receptor and the context in which it is used.
Biochemical and Physiological Effects:
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone has been shown to have a range of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain GPCRs involved in pain perception, inflammation, and anxiety. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone has several advantages and limitations for lab experiments. One advantage is its high affinity for certain GPCRs, which makes it a useful tool for studying these receptors. It also has potential as a lead compound for the development of new drugs targeting GPCRs. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone. One direction is to further elucidate its mechanism of action and the specific GPCRs it targets. This could lead to the development of more specific and effective drugs targeting these receptors. Another direction is to study its potential as a neuroprotective agent in more detail, with the aim of developing new treatments for neurodegenerative diseases. Finally, there is potential to explore its activity in other physiological processes, such as metabolism and immune function, to identify new therapeutic targets.

Synthesis Methods

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone can be synthesized using various methods. One common method involves the reaction of 2-pyridinecarboxaldehyde with 3,4-dihydro-2H-pyrazino[3,2,1-jk]carbazole in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-pyridinecarboxaldehyde with 3,4-dihydro-2H-pyrazino[3,2,1-jk]carbazole in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone has potential applications in scientific research. This compound has been studied for its potential as a ligand for G protein-coupled receptors (GPCRs), which are important targets for drug discovery. GPCRs are involved in a wide range of physiological processes and are targeted by many drugs currently on the market. (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone has been shown to have high affinity for certain GPCRs, making it a potential lead compound for the development of new drugs.

properties

Product Name

(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-pyridin-2-ylmethanone

InChI

InChI=1S/C21H21N3O/c1-14-8-9-18-16(13-14)15-5-4-7-19-20(15)23(18)11-12-24(19)21(25)17-6-2-3-10-22-17/h2-3,6,8-10,13,19H,4-5,7,11-12H2,1H3

InChI Key

NIAGVZFOYFGESK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=N5

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=N5

Origin of Product

United States

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